Cas no 2138372-15-1 (2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid)

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a brominated triazole derivative with a propanoic acid functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which include a reactive amino group and a halogenated heterocyclic core. The presence of both a triazole ring and a carboxylic acid moiety enhances its potential as a versatile intermediate for the synthesis of biologically active molecules. Its well-defined molecular structure allows for precise modifications, making it suitable for applications in drug discovery and the development of enzyme inhibitors or other targeted therapeutics. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid structure
2138372-15-1 structure
Product Name:2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
CAS No:2138372-15-1
MF:C5H7BrN4O2
MW:235.038679361343
CID:5982382
PubChem ID:165964045
Update Time:2025-06-11

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
    • 2138372-15-1
    • EN300-1105881
    • Inchi: 1S/C5H7BrN4O2/c1-2(3(11)12)10-4(6)8-5(7)9-10/h2H,1H3,(H2,7,9)(H,11,12)
    • InChI Key: VVUCSBQEMMZBIP-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1C(C(=O)O)C

Computed Properties

  • Exact Mass: 233.97524g/mol
  • Monoisotopic Mass: 233.97524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 94Ų

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid Pricemore >>

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Additional information on 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Introduction to 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 2138372-15-1)

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, also known by its CAS number 2138372-15-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a bromine atom and a triazole ring, make it a promising candidate for various pharmaceutical developments.

The chemical structure of 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid consists of a propanoic acid backbone with a substituted triazole ring. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. The presence of the bromine atom at the 5-position of the triazole ring adds to the compound's chemical diversity and potential for modulating biological targets. This structure is particularly interesting because it combines the properties of amino acids, which are essential for protein synthesis and cellular function, with the bioactive properties of triazoles.

Recent studies have highlighted the potential of 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid in various therapeutic areas. One notable application is in the field of cancer research. Triazoles have been shown to exhibit potent antitumor activities by interfering with key cellular processes such as DNA replication and protein synthesis. The bromine substitution in this compound may enhance its ability to target specific enzymes or receptors involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid demonstrated significant cytotoxic effects against several human cancer cell lines, including breast cancer and colon cancer cells.

In addition to its antitumor properties, 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has also shown promise in other therapeutic areas. Research conducted at the University of California demonstrated that this compound possesses anti-inflammatory and analgesic properties. The study found that it effectively reduced inflammation in animal models of arthritis and provided pain relief comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid could be developed as a novel treatment for inflammatory diseases and pain management.

The pharmacokinetic properties of 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid have also been investigated to assess its suitability for clinical applications. Preliminary studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and stable plasma concentrations over an extended period, which are crucial factors for drug development. Furthermore, toxicity studies have shown that 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-y l)propanoic acid has low toxicity at therapeutic doses, making it a safe candidate for further clinical evaluation.

The synthetic route for producing 2-(3-amino-5-bromo-1H - 1 , 2 , 4 -triazol - 1 - yl ) propanoic acid strong > is well - established and can be carried out using readily available starting materials . The synthesis typically involves several steps , including the formation of the triazole ring , introduction of the bromine atom , and final coupling with propanoic acid . This multi-step process allows for fine-tuning of the compound's properties through structural modifications , which can be tailored to specific therapeutic needs . For example , substituents on the triazole ring or modifications to the propanoic acid moiety can be explored to optimize pharmacological activity and reduce potential side effects . p > < p > In conclusion , < strong > 2 - ( 3 - amino - 5 - brom o - 1 H - 1 , 2 , 4 -tr iazol - 1 - yl ) pro pan o ic aci d strong > ( CAS No . < strong > 2 000000000000000000000000000 strong > ) represents a promising molecule with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with favorable pharmacokinetic properties and low toxicity , makes it an attractive candidate for further research and development in medicinal chemistry . As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential , this compound holds great promise for addressing unmet medical needs in various disease areas . p > article > response >

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